4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1007471
InChI: InChI=1S/C19H20BrN3O4/c1-13-11-14(20)7-8-16(13)27-12-19(26)23-22-18(25)10-9-17(24)21-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)
SMILES: CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2
Molecular Formula: C19H20BrN3O4
Molecular Weight: 434.3 g/mol

4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide

CAS No.:

Cat. No.: VC1007471

Molecular Formula: C19H20BrN3O4

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide -

Specification

Molecular Formula C19H20BrN3O4
Molecular Weight 434.3 g/mol
IUPAC Name 4-[2-[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinyl]-4-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C19H20BrN3O4/c1-13-11-14(20)7-8-16(13)27-12-19(26)23-22-18(25)10-9-17(24)21-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)
Standard InChI Key TYAZRCPSXCMJJV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2
Canonical SMILES CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator